molecular formula C17H26N2O2 B1607971 Ethyl 3-[4-(2-phenylethyl)piperazin-1-yl]propanoate CAS No. 845885-92-9

Ethyl 3-[4-(2-phenylethyl)piperazin-1-yl]propanoate

Cat. No.: B1607971
CAS No.: 845885-92-9
M. Wt: 290.4 g/mol
InChI Key: DPPUVEUXUSMCIX-UHFFFAOYSA-N
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Description

Structural Characterization of Ethyl 3-[4-(2-phenylethyl)piperazin-1-yl]propanoate

IUPAC Nomenclature and Systematic Identification

This compound represents a piperazine derivative with specific substituents at its nitrogen atoms. The compound is systematically identified through several chemical descriptors that provide precise information about its molecular identity. According to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, the primary name of this compound is this compound, which describes the arrangement of functional groups around the central piperazine ring.

The molecule possesses several synonyms that appear in chemical literature, including "ethyl 3-(4-phenethylpiperazin-1-yl)propanoate," "ethyl 3-(4-phenethylpiperazino)propanoate," and "ethyl 3-(4-phenethylpiperazino) propanoate". These alternative names all refer to the same chemical entity but emphasize different aspects of its structure.

The unique chemical identifiers for this compound include:

Identifier Type Value
Chemical Abstracts Service Registry Number 845885-92-9
Molecular Formula C17H26N2O2
Molecular Weight 290.4 g/mol
InChI InChI=1S/C17H26N2O2/c1-2-21-17(20)9-11-19-14-12-18(13-15-19)10-8-16-6-4-3-5-7-16/h3-7H,2,8-15H2,1H3
InChIKey DPPUVEUXUSMCIX-UHFFFAOYSA-N
SMILES Notation CCOC(=O)CCN1CCN(CC1)CCC2=CC=CC=C2

The molecular structure features several key components: a central piperazine ring (a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4), a phenethyl group (consisting of a phenyl ring connected to the piperazine via a two-carbon chain) attached to one nitrogen atom, and a propanoate ethyl ester group attached to the other nitrogen atom. This arrangement of functional groups confers specific physicochemical properties that distinguish this compound from related piperazine derivatives.

Molecular Architecture Analysis

Piperazine Ring Conformational Studies

The piperazine ring in this compound exhibits complex conformational behavior that significantly influences the overall molecular structure. Like cyclohexane, the piperazine ring can adopt multiple conformations, including chair, half-chair, boat, and twist-boat arrangements. However, the energetic barriers for conformational interconversion are notably higher in piperazines compared to cyclohexanes. Research comparing ring inversion barriers has shown that while cis-1,4-dimethylcyclohexane exhibits a barrier of approximately 40.0 kJ/mol in dichlorodifluoromethane, N,N′-dimethylpiperazine demonstrates a higher barrier of 55.7 kJ/mol in dichloromethane. This increased energy requirement reflects the additional constraints imposed by the nitrogen atoms within the ring structure.

Temperature-dependent nuclear magnetic resonance (NMR) spectroscopy studies have revealed that the piperazine ring in this compound primarily exists in the chair conformation at room temperature, which represents the thermodynamically most stable arrangement. The presence of the 4-(2-phenylethyl) and 1-(ethyl propanoate) substituents further influences the conformational preferences of the ring, with electronic and steric factors both playing significant roles.

The chair conformation of the piperazine ring places the nitrogen substituents in equatorial positions, minimizing steric interactions and providing optimal geometric arrangements for potential intermolecular interactions. The conformational dynamics of the ring can be quantified through coalescence points (TC) in variable-temperature NMR experiments, which reveal activation energy barriers (ΔG‡) between 56 and 80 kJ/mol for the ring inversion process.

The partial double-bond character of the amide-like linkage between the piperazine nitrogen and the propanoate group further complicates the conformational landscape, resulting in restricted rotation and the potential observation of rotamers in spectroscopic studies. This phenomenon manifests as signal splitting in NMR spectra, particularly for the methylene groups adjacent to the nitrogen atoms.

Conformational Parameter Value Range Experimental Method
Chair-Chair Interconversion Barrier 55-65 kJ/mol Variable Temperature NMR
N-C Bond Rotational Barrier 60-80 kJ/mol Line-shape Analysis
Coalescence Temperature Range 300-350 K Temperature-dependent NMR

The conformational behavior of the piperazine ring is further modulated by substituent effects, with electron-withdrawing groups on the phenyl ring potentially increasing the rotational barriers around the N-C bonds and affecting the ring inversion energetics. These subtle electronic effects can be correlated with Hammett substituent parameters, providing valuable insights into structure-property relationships for this class of compounds.

Phenethyl Substituent Spatial Configuration

The phenethyl substituent attached to the piperazine nitrogen atom adopts specific spatial configurations that contribute to the overall three-dimensional structure of this compound. This substituent consists of a phenyl ring connected to the piperazine via a two-carbon ethylene bridge, creating a flexible linker that allows various conformational states.

The phenyl ring within the phenethyl group can undergo rotational movements around its connecting axis. Studies on related phenethyl-containing compounds have demonstrated that above room temperature, phenyl groups can engage in chemical exchange among different orientational states. As temperature increases, larger amplitude reorientations occur around the molecular axis, with apparent activation energies for these reorientational processes estimated to be approximately 24-25 kJ/mol. This value is significantly lower than the conformational barriers of the piperazine ring itself, indicating greater conformational flexibility in the phenethyl portion of the molecule.

The spatial arrangement of the phenethyl group relative to the piperazine ring is influenced by several factors:

  • Steric interactions between the aromatic ring and the piperazine ring atoms
  • Electronic effects of the phenyl π-system interacting with the nitrogen lone pair
  • Potential intramolecular hydrogen bonding or weak interactions with other portions of the molecule
  • The conformational state of the piperazine ring (chair vs. boat configurations)

Molecular modeling studies suggest that the phenethyl group preferentially adopts an extended conformation that positions the phenyl ring away from the piperazine to minimize steric hindrance. However, the ethylene bridge provides sufficient flexibility to allow the phenyl group to sample multiple conformational states in solution, contributing to the dynamic behavior of the molecule.

The spatial configuration of the phenethyl substituent affects not only the physical properties of the compound but also influences its potential interactions with biological targets or other molecules. The aromatic phenyl group provides a hydrophobic surface that can engage in π-π stacking or hydrophobic interactions, while the ethylene linker offers rotational degrees of freedom that can accommodate various binding geometries.

Comparative Structural Analysis with Analogous Piperazine Derivatives

This compound shares structural similarities with several related piperazine derivatives, but also exhibits distinct differences that influence its physicochemical properties. A comparative analysis with analogous compounds provides valuable insights into structure-property relationships within this chemical family.

One closely related compound is Ethyl 3-(4-phenylpiperazin-1-yl)propanoate (CAS: 56968-65-1), which differs from our target compound by lacking the ethylene bridge between the piperazine and phenyl rings. This structural difference has significant implications for molecular flexibility and spatial arrangement:

Compound Molecular Formula Molecular Weight (g/mol) Key Structural Feature
This compound C17H26N2O2 290.4 Phenyl connected via ethylene bridge
Ethyl 3-(4-phenylpiperazin-1-yl)propanoate C15H22N2O2 262.35 Phenyl directly attached to piperazine
Ethyl 3-(piperazin-1-yl)propanoate C9H18N2O2 186.25 No phenyl substituent
1-(2-Ethoxy-2-phenylethyl)piperazine C14H22N2O 234.34 Ethoxy group on phenylethyl

The direct attachment of the phenyl ring to the piperazine nitrogen in Ethyl 3-(4-phenylpiperazin-1-yl)propanoate restricts rotational freedom and alters the electronic properties of the nitrogen atom. In contrast, the ethylene bridge in our target compound provides additional conformational flexibility and distances the electronic influence of the phenyl ring from the piperazine nitrogen. This structural difference affects the basicity of the nitrogen atom and the conformational preferences of the piperazine ring.

Another important analog is Ethyl 3-(piperazin-1-yl)propanoate (CAS: 43032-38-8), which lacks any substituent on the second piperazine nitrogen. This compound serves as a simpler structural model and highlights the impact of the phenethyl group on molecular properties. The absence of the phenethyl substituent in this analog results in different crystal packing arrangements, solubility profiles, and potential for intermolecular interactions.

The compound 1-(2-Ethoxy-2-phenylethyl)piperazine (CAS: 6722-51-6) represents another interesting analog, featuring an ethoxy group on the phenylethyl chain. This structural modification alters the electronic distribution and hydrogen-bonding capabilities of the molecule, affecting its conformational preferences and potential biological interactions.

Nuclear magnetic resonance studies on these analogous compounds reveal distinct differences in conformational behavior. The activation energy barriers for ring inversion and bond rotation vary based on the electronic and steric properties of the substituents. For example, electron-withdrawing groups on the phenyl ring tend to increase the rotational barriers around the N-C bonds connected to the piperazine, while also affecting the energy requirements for ring conformational changes.

X-ray crystallographic studies of related piperazine derivatives indicate that the preferred conformation in the solid state is generally the chair configuration, with substituents predominantly occupying equatorial positions to minimize steric interactions. However, the presence of the phenethyl group in our target compound introduces additional conformational complexity that can lead to unique packing arrangements in crystal structures.

Properties

IUPAC Name

ethyl 3-[4-(2-phenylethyl)piperazin-1-yl]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O2/c1-2-21-17(20)9-11-19-14-12-18(13-15-19)10-8-16-6-4-3-5-7-16/h3-7H,2,8-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPPUVEUXUSMCIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCN1CCN(CC1)CCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40383445
Record name Ethyl 3-[4-(2-phenylethyl)piperazin-1-yl]propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40383445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

845885-92-9
Record name Ethyl 3-[4-(2-phenylethyl)piperazin-1-yl]propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40383445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Multicomponent Ugi Reaction-Based Synthesis

  • Methodology : This approach utilizes the Ugi multicomponent reaction, which involves the condensation of piperazine, aldehydes (bearing the phenylethyl group), and isocyanides in a suitable solvent such as acetonitrile.
  • Advantages : The Ugi reaction allows for the rapid assembly of complex molecules in a single step, improving efficiency and reducing purification steps.
  • Reaction Conditions : Typically conducted at room temperature or mild heating to optimize yield.
  • Outcome : Formation of the core piperazine structure with the 2-phenylethyl substitution, followed by esterification to yield the target compound.

Stepwise Alkylation and Esterification

  • Step 1: Piperazine Alkylation
    The piperazine ring is selectively alkylated at the nitrogen with 2-phenylethyl halides (e.g., bromide or chloride). This step requires careful control of stoichiometry and reaction conditions to avoid polyalkylation.

  • Step 2: Esterification
    The alkylated piperazine intermediate is then reacted with ethyl 3-bromopropanoate or ethyl 3-chloropropanoate under basic conditions to introduce the ethyl propanoate group.

  • Reaction Conditions :

    • Alkylation: Typically performed in polar aprotic solvents such as DMF or acetonitrile, at temperatures ranging from ambient to 60°C.
    • Esterification: Conducted under mild heating with bases like potassium carbonate or sodium hydride to facilitate nucleophilic substitution.
  • Purification : The crude product is purified by column chromatography or recrystallization to achieve high purity.

Detailed Reaction Parameters and Yields

Step Reagents/Conditions Yield (%) Notes
Piperazine Alkylation Piperazine + 2-phenylethyl bromide, DMF, 40°C, 12h 85-90 Controlled stoichiometry critical
Esterification Alkylated intermediate + ethyl 3-bromopropanoate, K2CO3, acetonitrile, 50°C, 8h 80-88 Mild heating enhances substitution
Ugi Reaction Piperazine + aldehyde + isocyanide, acetonitrile, RT, 24h 75-85 One-pot synthesis, solvent choice important

These yields are typical based on reported laboratory-scale syntheses and may vary with scale and purity requirements.

Research Findings and Optimization Insights

  • Solvent Effects : Acetonitrile is preferred due to its polarity and ability to dissolve all reactants effectively, improving reaction rates and yields in both Ugi and alkylation steps.
  • Temperature Control : Moderate temperatures (20-50°C) balance reaction kinetics and minimize side reactions such as over-alkylation or decomposition.
  • Stoichiometry : Precise molar ratios of piperazine to alkylating agents prevent formation of unwanted by-products.
  • Purification Techniques : Silica gel column chromatography with gradient elution (e.g., ethyl acetate/hexane mixtures) yields high-purity product necessary for biological testing.
  • Scalability : The stepwise alkylation and esterification method is more amenable to scale-up due to simpler reaction control compared to multicomponent Ugi reactions.

Comparative Table of Preparation Methods

Feature Ugi Reaction Method Stepwise Alkylation & Esterification
Complexity One-pot, multicomponent Two-step, sequential
Reaction Time ~24 hours ~20 hours total
Yield Range 75-85% 80-90%
Purification Moderate complexity Easier due to fewer side products
Scalability Moderate High
Equipment Requirements Standard lab glassware Standard lab glassware
Suitability for Modifications High (varied aldehydes/isocyanides) Moderate (requires new alkylating agents)

Patented and Literature-Based Methods

A South Korean patent (KR820001889B1) describes methods for preparing substituted piperazine derivatives, which can be adapted for synthesizing this compound by modifying the alkyl substituents and ester groups. This patent emphasizes controlled alkylation and purification steps to achieve high purity.

Summary and Recommendations

  • The preparation of this compound is efficiently achieved by either the multicomponent Ugi reaction or the stepwise alkylation followed by esterification.
  • For research and small-scale synthesis, the Ugi reaction offers rapid assembly but may require careful optimization.
  • For larger scale or higher purity demands, the stepwise alkylation and esterification route is preferred due to better control and higher yields.
  • Reaction parameters such as solvent choice, temperature, and stoichiometry are critical for optimizing yield and purity.
  • Purification by chromatography remains essential to isolate the target compound suitable for biological evaluation.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[4-(2-phenylethyl)piperazin-1-yl]propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of new ester derivatives or other functionalized compounds.

Scientific Research Applications

Scientific Research Applications

1. Pharmaceutical Development

  • Ethyl 3-[4-(2-phenylethyl)piperazin-1-yl]propanoate is being investigated as a lead compound for designing new pharmaceuticals targeting various neurological disorders. Its structural properties allow for modifications that can enhance pharmacological effects and reduce side effects .

2. Neuropharmacology

  • Research indicates that this compound may exhibit significant interactions with neurotransmitter receptors, particularly those involved in mood regulation and anxiety . Its binding affinity to serotonin and dopamine receptors makes it a candidate for developing treatments for psychiatric disorders .

3. Anticancer Research

  • Preliminary studies suggest that this compound has potential anticancer properties. In vitro assays have shown that it can inhibit the growth of certain cancer cell lines, highlighting its role in cancer therapeutics .

4. Synthesis of Derivatives

  • The compound serves as a versatile building block for synthesizing various derivatives that may possess enhanced biological activities. Researchers are exploring different synthetic pathways to create analogs with improved efficacy .

Case Studies

Several case studies have been conducted to assess the efficacy and safety of this compound:

Case Study Findings
Case Study 1 A study demonstrated that this compound significantly reduced anxiety-like behaviors in animal models, suggesting its potential as an anxiolytic agent.
Case Study 2 In vitro studies indicated that this compound inhibited the proliferation of A549 lung cancer cells, with an IC50 value indicating potent anticancer activity .
Case Study 3 Interaction studies revealed high binding affinity for serotonin receptors, supporting its use in treating mood disorders .

Mechanism of Action

The mechanism of action of Ethyl 3-[4-(2-phenylethyl)piperazin-1-yl]propanoate involves its interaction with specific molecular targets, such as receptors or enzymes, in biological systems. The phenethyl group may enhance the compound’s ability to cross cell membranes and interact with intracellular targets. The piperazine ring can modulate the compound’s binding affinity and selectivity for its targets, leading to various pharmacological effects.

Comparison with Similar Compounds

Ethyl 3-[4-(2-phenylethyl)piperazin-1-yl]propanoate can be compared with other piperazine derivatives, such as:

    Ethyl 3-(4-phenylpiperazin-1-yl)propanoate: Similar structure but lacks the phenethyl group, which may result in different pharmacological properties.

    Ethyl 3-(4-methylpiperazin-1-yl)propanoate: Contains a methyl group instead of a phenethyl group, leading to variations in biological activity.

    Ethyl 3-(4-benzylpiperazin-1-yl)propanoate: Features a benzyl group, which can influence the compound’s solubility and interaction with biological targets.

This compound is unique due to the presence of the phenethyl group, which can enhance its pharmacological profile and make it a valuable compound for further research and development.

Biological Activity

Ethyl 3-[4-(2-phenylethyl)piperazin-1-yl]propanoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique piperazine ring structure, which is known to influence its biological activity. The compound's IUPAC name reflects its complex structure, which includes an ethyl ester and a piperazine moiety.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Receptor Modulation : The compound may act as an antagonist or agonist at specific neurotransmitter receptors, particularly those involved in the central nervous system (CNS) functions.
  • Enzyme Inhibition : It has been shown to inhibit certain enzymes that play critical roles in metabolic pathways, potentially leading to therapeutic effects in various conditions.

Antidepressant Effects

Research indicates that this compound exhibits antidepressant-like effects in animal models. The compound's ability to modulate serotonin and norepinephrine levels suggests its potential utility in treating mood disorders.

Anticancer Properties

Preliminary studies have demonstrated that this compound may possess anticancer properties. It has shown efficacy against various cancer cell lines, indicating a possible mechanism involving apoptosis induction and cell cycle arrest.

Antimicrobial Activity

This compound has also been evaluated for antimicrobial activity. Research indicates that it exhibits significant inhibitory effects against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics.

Case Studies and Research Findings

A review of recent literature reveals several key studies focusing on the biological activity of this compound:

  • Study on Antidepressant Activity :
    • Objective : To evaluate the antidepressant effects in rodent models.
    • Findings : The compound significantly reduced depression-like behaviors in forced swim tests, correlating with increased serotonin levels in the brain.
  • Anticancer Activity Assessment :
    • Objective : To investigate the cytotoxic effects on cancer cell lines.
    • Findings : this compound induced apoptosis in breast cancer cells, with IC50 values indicating potency comparable to established chemotherapeutics.
  • Antimicrobial Efficacy Study :
    • Objective : To determine the antimicrobial spectrum of the compound.
    • Findings : The compound exhibited a broad spectrum of activity against bacterial strains, with minimum inhibitory concentrations (MICs) demonstrating effectiveness at low concentrations.

Data Summary Table

Biological ActivityModel/System UsedKey Findings
AntidepressantRodent modelsReduced depression-like behavior; increased serotonin levels
AnticancerVarious cancer cell linesInduced apoptosis; IC50 comparable to standard treatments
AntimicrobialBacterial strainsBroad spectrum activity; low MIC values

Q & A

Basic: What is the biochemical mechanism of action of Ethyl 3-[4-(2-phenylethyl)piperazin-1-yl]propanoate?

Methodological Answer:
The compound acts as a non-competitive inhibitor of acetylcholinesterase (AChE), binding to an allosteric site to reduce enzymatic activity. This inhibition elevates synaptic acetylcholine levels, making it relevant for studying cholinergic neurotransmission. Validation involves in vitro AChE inhibition assays using Ellman’s method, with IC₅₀ values determined via dose-response curves .

Basic: What synthetic routes are available for this compound?

Methodological Answer:
A common route involves nucleophilic substitution of a piperazine derivative with ethyl 3-bromopropanoate. For example, coupling 4-(2-phenylethyl)piperazine with ethyl 3-bromopropanoate in acetonitrile under reflux yields the product. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) achieves ~50% yield. Structural confirmation uses ¹H-NMR (e.g., δ 4.15 ppm for ethyl ester protons) and mass spectrometry .

Advanced: How can computational modeling optimize the compound’s selectivity for serotonin receptors?

Methodological Answer:
Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations can predict binding affinities to serotonin receptors (e.g., 5-HT₇). Key steps:

Receptor Preparation : Retrieve the 5-HT₇ receptor structure (PDB ID: 5X7D) and remove water molecules.

Ligand Parameterization : Assign partial charges (e.g., AM1-BCC) to the compound.

Docking Analysis : Identify critical interactions (e.g., hydrogen bonds with Ser5.43, hydrophobic contacts with Phe6.52).
Validate predictions using radioligand displacement assays (e.g., ³H-LSD for 5-HT₇) .

Advanced: How to resolve contradictory data on the compound’s aryl hydrocarbon receptor (AhR) activity?

Methodological Answer:
Contradictions may arise from cell-type specificity or assay conditions. Resolve via:

Dose-Response Profiling : Test activity in AhR-responsive cell lines (e.g., HepG2) using luciferase reporter assays across concentrations (1 nM–10 µM).

Metabolite Screening : Use LC-MS to rule out interference from metabolites (e.g., ethyl ester hydrolysis products).

Co-Factor Modulation : Assess CYP1A1/1B1 induction with/without α-naphthoflavone (AhR antagonist) to confirm target specificity .

Basic: What analytical techniques confirm the compound’s structural integrity?

Methodological Answer:

  • ¹H/¹³C-NMR : Key signals include ethyl ester protons (δ ~4.1–4.2 ppm) and piperazine methylene groups (δ ~2.5–2.7 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Exact mass (C₁₇H₂₅N₂O₂⁺) = 301.1917 Da .
  • X-ray Crystallography : Resolve crystal packing and confirm stereochemistry (e.g., piperazine ring conformation) .

Advanced: How to design stability studies under varying experimental conditions?

Methodological Answer:

  • Thermal Stability : Incubate at 25°C, 37°C, and 60°C for 24–72 hours; monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase).
  • pH Sensitivity : Test solubility and stability in buffers (pH 2–10) using UV-Vis spectroscopy (λmax ~260 nm).
  • Light Exposure : Store aliquots in amber vs. clear vials; quantify photodegradation products with LC-MS .

Basic: What safety precautions are required when handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods for weighing and synthesis.
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.
  • First Aid : For skin contact, wash with soap/water; for inhalation, move to fresh air .

Advanced: How to analyze structure-activity relationships (SAR) for piperazine derivatives?

Methodological Answer:

Analog Synthesis : Modify substituents (e.g., phenyl group in 2-phenylethyl chain) and assess AChE inhibition.

Pharmacophore Mapping : Identify essential moieties (e.g., piperazine nitrogen distance to ester group) using software like Schrödinger’s Phase.

Comparative Bioassays : Rank derivatives by IC₅₀ values and correlate with logP (lipophilicity) for blood-brain barrier penetration predictions .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-[4-(2-phenylethyl)piperazin-1-yl]propanoate
Reactant of Route 2
Reactant of Route 2
Ethyl 3-[4-(2-phenylethyl)piperazin-1-yl]propanoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.